

Physical and chemical characteristics of 6-Amino-2-chloronicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-2-chloronicotinonitrile

Cat. No.: B3037677

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An In-Depth Technical Guide to **6-Amino-2-chloronicotinonitrile**: Properties, Synthesis, and Applications

Abstract

6-Amino-2-chloronicotinonitrile has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro substituent, and a nitrile moiety on a pyridine core—offers a versatile platform for synthesizing a diverse array of complex heterocyclic compounds. This guide provides an in-depth analysis of the core physical and chemical characteristics of **6-Amino-2-chloronicotinonitrile**, presenting a consolidated resource for researchers, chemists, and professionals in drug development. We will explore its structural and physicochemical properties, reactivity, established synthetic protocols, and critical safety considerations, underpinned by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core properties. **6-Amino-2-chloronicotinonitrile** is a substituted pyridine derivative. The strategic placement of its functional groups dictates its reactivity; the electron-withdrawing nature of the nitrile and chloro groups influences the electron density of the pyridine ring, while the amino group acts as a nucleophilic center and a directing group.

Below is a summary of its key identifiers and molecular properties.

Identifier	Value	Source
IUPAC Name	6-Amino-2-chloro-3-pyridinecarbonitrile	
CAS Number	6640-65-9	
Molecular Formula	C ₆ H ₄ CIN ₃	
Molecular Weight	153.57 g/mol	
Canonical SMILES	C1=CC(=C(N=C1N)Cl)C#N	
InChI Key	OQMYZEGJWQYJTF-UHFFFAOYSA-N	

Physicochemical Properties

The physical state and solubility profile of a compound are critical parameters that inform its handling, storage, and application in synthetic chemistry. **6-Amino-2-chloronicotinonitrile** is typically supplied as a solid, and its properties are summarized below.

Property	Value	Source(s)
Appearance	Off-white to yellow or brown powder/crystals	
Melting Point	198 - 203 °C (388.4 - 397.4 °F)	
Boiling Point	Data not available	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

Note: Solubility in other common organic solvents like methanol, ethanol, or dichloromethane is not consistently reported and should be determined empirically for specific applications.

Chemical Reactivity and Synthetic Utility

The synthetic value of **6-Amino-2-chloronicotinonitrile** lies in the differential reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a highly sought-after intermediate for constructing complex molecular scaffolds.

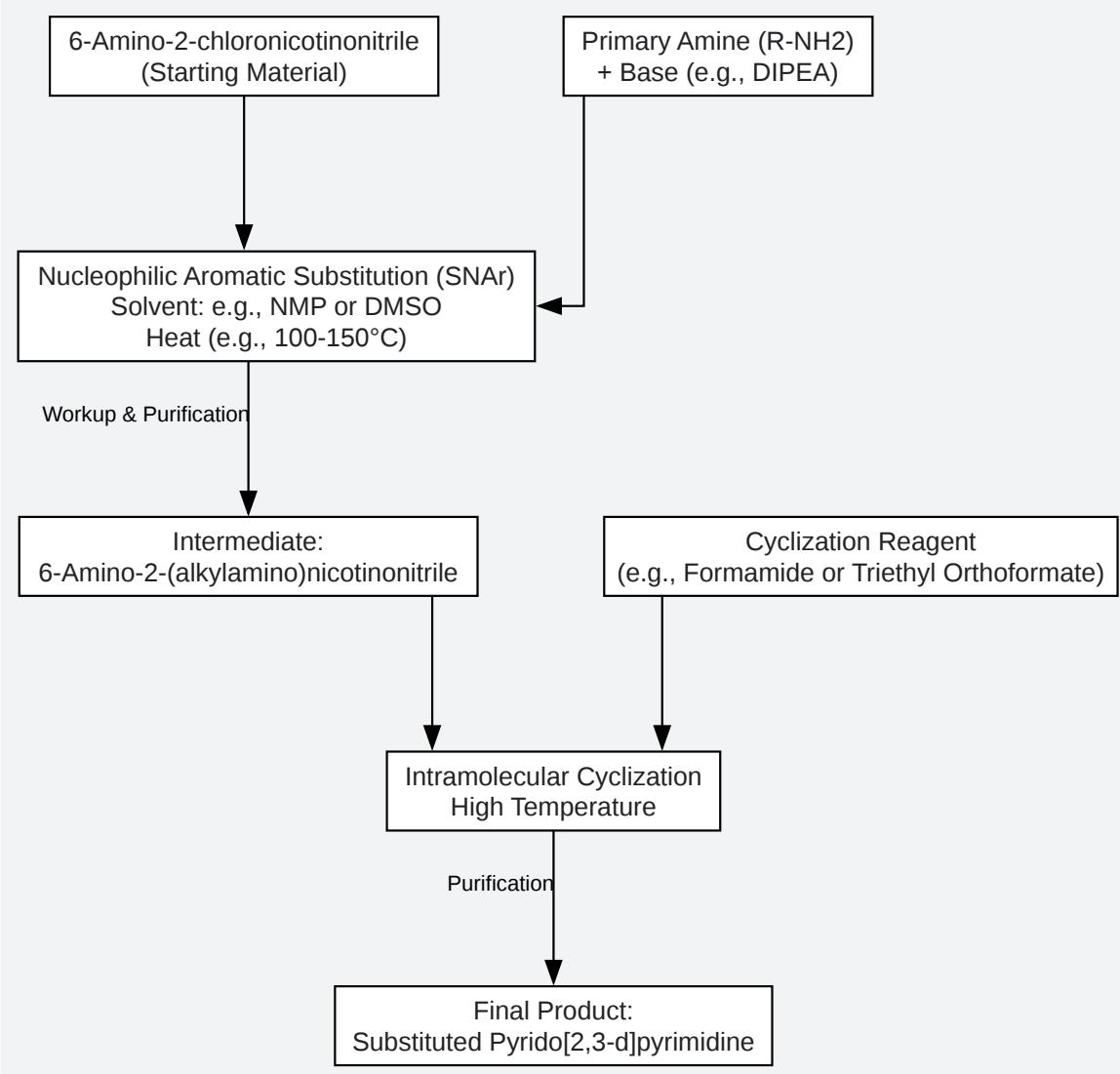
- Amino Group (C6): This group is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and diazotization. It is also a key handle for building fused ring systems.
- Chloro Group (C2): The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.
- Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a precursor for forming heterocyclic rings like tetrazoles.

Its utility is prominently demonstrated in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which form the core of many biologically active molecules. For instance, it serves as a key starting material for the synthesis of compounds that have been investigated for their potential as CDK inhibitors, which are important targets in cancer therapy.

Synthesis Protocol: A Generalized Approach

While multiple specific synthetic routes exist depending on the desired final product, a common and illustrative workflow involves the nucleophilic substitution at the C2 position followed by cyclization. The following diagram and protocol outline a representative synthetic pathway starting from **6-Amino-2-chloronicotinonitrile**.

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative



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Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidines.

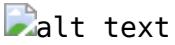
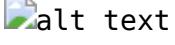
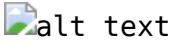
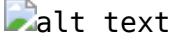
Step-by-Step Methodology:

- Reaction Setup: To a solution of **6-Amino-2-chloronicotinonitrile** (1.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), add the desired primary amine (1.1-1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
 - Causality: A high-boiling aprotic solvent is chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate. The base is essential to neutralize the HCl generated during the substitution.
- Nucleophilic Substitution: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-24 hours.
 - Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot (on TLC) or a product peak with the expected mass (on LC-MS) confirms the successful substitution.
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water or ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
 - Causality: This precipitation step effectively removes the high-boiling solvent and other water-soluble impurities.
- Cyclization: Resuspend the isolated intermediate in a cyclizing agent such as formamide or a mixture of triethyl orthoformate and an acid catalyst. Heat the mixture to a high temperature (e.g., 150-200 °C).
 - Causality: High temperatures provide the necessary activation energy for the intramolecular cyclization, where the C6-amino group attacks the nitrile carbon (or its activated form), leading to the formation of the pyrimidine ring.
- Final Purification: Upon completion, cool the mixture. The crude product, which often precipitates, can be purified by filtration and washing, or by column chromatography on silica gel to yield the final, pure pyrido[2,3-d]pyrimidine derivative.

- Self-Validation: The purity and identity of the final product must be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

As with any active chemical reagent, proper handling of **6-Amino-2-chloronicotinonitrile** is paramount. The following information is derived from its Safety Data Sheet (SDS).

Hazard Category	GHS Pictogram(s)	Hazard Statement(s)
Acute Toxicity	 alt text	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion/Irritation	 alt text	H315: Causes skin irritation.
Eye Damage/Irritation	 alt text	H319: Causes serious eye irritation.
Respiratory Sensitization	 alt text	H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Amino-2-chloronicotinonitrile is a quintessential example of a high-value chemical intermediate. Its well-defined physicochemical properties and predictable, versatile reactivity make it an indispensable tool for medicinal chemists. The ability to selectively functionalize its amino, chloro, and nitrile groups provides a robust and logical pathway for the construction of complex heterocyclic systems, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

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